molecular formula C16H13ClN2O4S B13947135 4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid CAS No. 532422-17-6

4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13947135
CAS No.: 532422-17-6
M. Wt: 364.8 g/mol
InChI Key: GJXNMVKWXVJTTD-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H13ClN2O4S. It is characterized by the presence of a chloro-substituted methoxybenzoyl group and a carbamothioylamino group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Acylation: Introduction of the chloro-methoxybenzoyl group.

    Thioamide Formation: Introduction of the carbamothioyl group.

    Coupling: Coupling of the intermediate with benzoic acid.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

532422-17-6

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

4-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O4S/c1-23-13-7-4-10(17)8-12(13)14(20)19-16(24)18-11-5-2-9(3-6-11)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)

InChI Key

GJXNMVKWXVJTTD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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